N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine
Overview
Description
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorobenzyl group, a dimethylphenoxy group, and a methoxyethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine typically involves multiple steps:
Formation of the 4-chlorobenzyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with an appropriate nucleophile.
Attachment of the 3,5-dimethylphenoxy group: This step involves the reaction of the 4-chlorobenzyl intermediate with 3,5-dimethylphenol under basic conditions to form the ether linkage.
Introduction of the methoxyethyl group: This can be done by reacting the intermediate with 2-methoxyethylamine.
Final assembly: The final step involves the coupling of the intermediate with ethanamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-hydroxyethyl)-1-ethanamine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-ethoxyethyl)-1-ethanamine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine is unique due to the presence of the methoxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-16-12-17(2)14-20(13-16)24-11-9-22(8-10-23-3)15-18-4-6-19(21)7-5-18/h4-7,12-14H,8-11,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFOZSBQFIGBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN(CCOC)CC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324244 | |
Record name | N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666023 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866043-09-6 | |
Record name | N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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